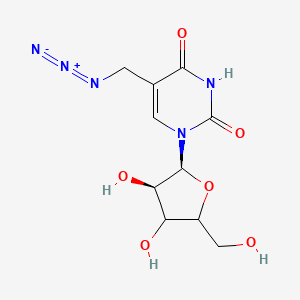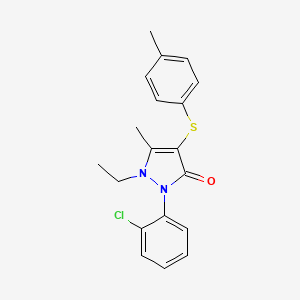
Biotin-11-UTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-11-uridine-5’-triphosphate is a biotin-labeled uridine triphosphate, where the number 11 indicates the number of atoms in the linker between biotin and uridine triphosphate. This compound is widely used in molecular biology for labeling RNA during in vitro transcription. The biotinylated RNA can be detected using various streptavidin-based methods .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-11-uridine-5’-triphosphate is synthesized by enzymatically incorporating biotin-11-uridine-5’-triphosphate into RNA using RNA polymerases such as T7, T3, and SP6. The reaction typically involves an optimized reaction buffer and RNA labeling polymerase mix. The biotin-11-uridine-5’-triphosphate is substituted for its natural counterpart uridine triphosphate in the reaction .
Industrial Production Methods: The industrial production of biotin-11-uridine-5’-triphosphate involves large-scale enzymatic synthesis using high-yield RNA labeling kits. These kits contain all necessary reagents, including RNA polymerase, reaction buffer, and biotin-11-uridine-5’-triphosphate. The process is optimized to achieve high incorporation efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Biotin-11-uridine-5’-triphosphate primarily undergoes enzymatic incorporation into RNA. It can also participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), due to the presence of an alkyne group .
Common Reagents and Conditions:
Enzymatic Incorporation: RNA polymerases (T7, T3, SP6), optimized reaction buffer, and biotin-11-uridine-5’-triphosphate.
Click Chemistry: Copper catalyst, azide-containing molecules.
Major Products:
Biotinylated RNA: Produced during in vitro transcription.
Biotinylated RNA Probes: Formed through click chemistry reactions.
Scientific Research Applications
Biotin-11-uridine-5’-triphosphate has numerous applications in scientific research:
Chemistry: Used in click chemistry for bioconjugation and labeling.
Biology: Employed in RNA labeling for in situ hybridization, Northern blotting, and microarray target preparation.
Medicine: Utilized in the detection of RNA-binding proteins and studying RNA-protein interactions.
Industry: Applied in the production of biotinylated RNA probes for various molecular biology techniques .
Mechanism of Action
Biotin-11-uridine-5’-triphosphate exerts its effects by being enzymatically incorporated into RNA during transcription. The biotin moiety allows for the subsequent detection of the biotinylated RNA using streptavidin-based methods. The molecular targets include RNA polymerases and RNA molecules, while the pathways involved are those related to RNA synthesis and detection .
Comparison with Similar Compounds
Biotin-16-uridine-5’-triphosphate: Another biotin-labeled uridine triphosphate with a longer linker.
Biotin-11-deoxyuridine-5’-triphosphate: A biotin-labeled deoxyuridine triphosphate used for DNA labeling
Uniqueness: Biotin-11-uridine-5’-triphosphate is unique due to its specific linker length, which provides optimal balance between reaction efficiency and labeling efficiency. This makes it particularly suitable for RNA labeling applications .
Properties
Molecular Formula |
C29H42Li3N6O17P3S |
|---|---|
Molecular Weight |
892.6 g/mol |
IUPAC Name |
trilithium;[[[(1R,2R,3S,4R)-4-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-2,3-dihydroxycyclopentyl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C29H45N6O17P3S.3Li/c36-22(9-2-1-5-11-30-23(37)10-4-3-8-21-24-19(16-56-21)32-28(41)33-24)31-12-6-7-17-14-35(29(42)34-27(17)40)20-13-18(25(38)26(20)39)15-50-54(46,47)52-55(48,49)51-53(43,44)45;;;/h14,18-21,24-26,38-39H,1-5,8-13,15-16H2,(H,30,37)(H,31,36)(H,46,47)(H,48,49)(H2,32,33,41)(H,34,40,42)(H2,43,44,45);;;/q;3*+1/p-3/t18-,19+,20-,21+,24+,25-,26+;;;/m1.../s1 |
InChI Key |
ZBJFRSKZQRNXSZ-MPAUVNFJSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].C1[C@@H]([C@H]([C@H]([C@@H]1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-] |
Canonical SMILES |
[Li+].[Li+].[Li+].C1C(C(C(C1N2C=C(C(=O)NC2=O)C#CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)


